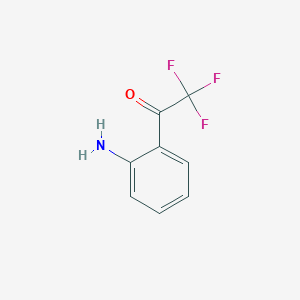

1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(2-aminophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHDPZUAINCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624182 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-89-6 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Abstract

1-(2-Aminophenyl)-2,2,2-trifluoroethanone is a pivotal building block in modern medicinal and materials chemistry. Its unique structure, featuring an ortho-amino group and a trifluoromethyl ketone, serves as a versatile precursor for the synthesis of high-value fluorinated heterocycles, including quinolines and benzoxazinones.[1][2] The introduction of the trifluoromethyl (CF3) group is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3] However, the synthesis of this intermediate is not trivial, often complicated by the reactivity of the aniline moiety and the challenges inherent in trifluoromethylation. This guide provides an in-depth analysis of the prevalent and field-proven synthetic pathways to this compound, offering critical insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery. The trifluoromethyl group, in particular, acts as a powerful modulator of physicochemical properties. When installed as a trifluoromethyl ketone, it functions as a potent electrophile and a bioisostere for carboxylic acids or gem-diols, capable of forming stable hydrates that can interact with biological targets like metalloenzymes.[3]

This compound, also known as o-amino-trifluoroacetophenone, is a prime example of a fluorinated synthon with broad utility. It is a key starting material for pharmacologically active compounds such as the HIV non-nucleoside reverse transcriptase inhibitor Efavirenz.[1][2] The dual functionality of the molecule—a nucleophilic amine and an electrophilic ketone—allows for a rich variety of subsequent chemical transformations. This guide dissects the primary synthetic strategies, moving from classical multi-step sequences to more streamlined modern approaches.

Core Synthetic Pathways: A Strategic Overview

The synthesis of the target molecule can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of precursors, scalability requirements, and tolerance for specific reaction conditions.

Caption: Workflow for the nitro reduction pathway.

Experimental Protocol: Reduction of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds. [4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

-

Solvent Addition: Add a mixture of isopropanol and water (e.g., a 4:1 ratio).

-

Reaction: Heat the mixture and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts.

-

Extraction: Extract the filtrate with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Pathway B: From o-Aminobenzoic Acid via a Benzoxazinone Intermediate

This modern and elegant pathway utilizes commercially available o-aminobenzoic acids. The key steps involve the formation of a benzoxazinone ring, which acts as a protected and activated form of the aniline, followed by a nucleophilic addition of a trifluoromethyl source.

Mechanistic Rationale & Logic

o-Aminobenzoic acid is first cyclized to form a benzoxazinone. This transformation serves two purposes: it protects the amine and activates the carbonyl group. The subsequent step involves the addition of a trifluoromethyl nucleophile, most commonly generated from (Trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent. [1]This reagent, activated by a fluoride source, attacks the carbonyl of the benzoxazinone. An acidic workup then hydrolyzes the intermediate and liberates the desired o-amino-trifluoroacetophenone. [1]

Detailed Protocol: Two-Step Synthesis from o-Aminobenzoic Acid

This protocol is based on a reported synthetic access to o-amino-2,2,2-trifluoroacetophenones. [1] Step 1: Benzoxazinone Formation

-

Reagents: Dissolve o-aminobenzoic acid (1.0 eq) in a suitable solvent like pyridine or THF.

-

Acylation: Cool the solution in an ice bath and add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise. [5][6]The anhydride reacts with both the amine and the carboxylic acid to facilitate cyclization.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Isolation: Quench the reaction with water and extract the product with an organic solvent. The crude benzoxazinone can often be used directly in the next step after solvent removal.

Step 2: Trifluoromethylation and Ring Opening

-

Setup: Dissolve the crude benzoxazinone from Step 1 in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the solution to 0 °C and add Ruppert's reagent (TMSCF3, ~1.5 eq).

-

Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF).

-

Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with an acidic solution (e.g., 1M HCl) and stir for 1-2 hours to ensure complete hydrolysis.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Pathway C: Organometallic Acylation of a Protected Aniline

This pathway is particularly useful for producing substituted derivatives and is common in industrial process development. It involves the use of an organometallic reagent, such as a Grignard reagent, formed from a protected o-haloaniline.

Mechanistic Rationale & Logic

A free amino group is incompatible with Grignard reagents. Therefore, the starting material, typically an o-bromoaniline, must first be protected. A bulky protecting group like pivaloyl (-COtBu) is often chosen. [2]Following protection, the Grignard reagent is formed by reacting the aryl bromide with magnesium. This powerful nucleophile is then reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to form the ketone. [2]The final step is the deprotection of the amine under acidic conditions.

Experimental Protocol: Grignard-based Synthesis

This protocol is conceptualized from patent literature describing the synthesis of a related chlorinated analogue. [2]

-

Protection: React 2-bromoaniline with pivaloyl chloride in the presence of a base (e.g., pyridine or NaOH) to form N-(2-bromophenyl)pivalamide.

-

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous THF. Add a small amount of the N-(2-bromophenyl)pivalamide (1.0 eq) solution in THF to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.

-

Acylation: Cool the freshly prepared Grignard reagent to a low temperature (-15 °C to 0 °C). Slowly add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Deprotection & Work-up: Quench the reaction by carefully adding it to a cold solution of aqueous HCl. This step simultaneously hydrolyzes the magnesium alkoxide intermediate and removes the pivaloyl protecting group. Heat the mixture if necessary to complete the deprotection.

-

Isolation: Neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic solvent. Purify via standard methods.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Yield | Scalability | Pros | Cons |

| A: Nitro Reduction | 2-Nitrotoluene derivative | (CF3CO)2O, Fe/NH4Cl | Moderate-Good | High | Reliable, well-established chemistry. | Multi-step, use of nitro compounds. |

| B: Benzoxazinone | o-Aminobenzoic Acid | TFAA, TMSCF3, TBAF | Good-Excellent | Moderate | Convergent, high-yielding. [1] | Cost of Ruppert's reagent. |

| C: Organometallic | o-Bromoaniline | Mg, Pivaloyl Chloride, Ethyl Trifluoroacetate | Moderate-Good | High | Good for substituted analogues. [2] | Requires protection/deprotection, sensitive Grignard reaction. |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The classical Nitro Reduction Pathway offers reliability and is built on fundamental organic transformations. For more streamlined and often higher-yielding lab-scale synthesis, the Benzoxazinone Pathway utilizing Ruppert's reagent is an excellent choice. [1]For industrial-scale production and the synthesis of diverse analogues, the Organometallic Pathway provides a robust, albeit more complex, route. The selection of the optimal pathway requires a careful evaluation of factors including cost, scale, safety, and available starting materials. The insights and protocols provided in this guide equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this critical fluorinated building block.

References

- ResearchGate. (n.d.). Novel Straightforward One-Pot Synthesis and Characterization of 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one Analogues.

- Google Patents. (2015). WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone.

- ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketone Containing Amino Acid Building Blocks for the Preparation of Peptide-Based Histone Deacetylase (HDAC) Inhibitors.

- ResearchGate. (2025). Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.

- ChemicalBook. (n.d.). 1-(5-aMino-2-fluorophenyl)ethanone synthesis.

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applic

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.

- ResearchGate. (n.d.). Esterification products in reactions using mixed anhydrides.

- ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- Wikipedia. (n.d.). Trifluoroacetic anhydride.

- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

- PMC - NIH. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.

- High-Purity 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethanone for Advanced Synthesis and Research. (n.d.).

- Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol.

- PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

- PMC - NIH. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives.

- ResearchGate. (n.d.). Trifluoroacetyl‐effect on amino‐single benzene‐based fluorophores: Synthesis, optical properties, and cytotoxicity.

- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.

- Google Patents. (n.d.). US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives.

- Google Patents. (n.d.). EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid.

- NIH. (n.d.). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples.

- Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?.

- PMC - PubMed Central - NIH. (n.d.). Pathway and protein engineering for biosynthesis.

- BLDpharm. (n.d.). 17408-17-2|2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone.

- PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone.

- Google Patents. (n.d.). US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Aminophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone, a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and binding affinity of derivative compounds. This document details the physicochemical and spectral properties of the title compound, outlines established and potential synthetic routes, and explores its reactivity and diverse applications, particularly in the synthesis of heterocyclic scaffolds such as quinolines and benzodiazepines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Significance of a Fluorinated Ketone

This compound, also known as 2-(trifluoroacetyl)aniline, is an aromatic ketone featuring a trifluoromethyl group and an ortho-amino substituent on the phenyl ring. The presence of the electron-withdrawing trifluoroacetyl moiety significantly influences the reactivity of both the carbonyl group and the aromatic ring, making it a valuable precursor for a range of chemical transformations.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance biological activity. This compound serves as a key starting material for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are prominent motifs in a vast array of pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for a variety of cyclization reactions.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 351002-89-6 | [CymitQuimica[1]](), [Matrix Scientific[2]]() |

| Molecular Formula | C₈H₆F₃NO | [CymitQuimica[1]](), [Matrix Scientific[2]]() |

| Molecular Weight | 189.14 g/mol | [Matrix Scientific[2]]() |

| Appearance | Not specified (likely a solid) | General chemical knowledge |

| Hazard Identification | Irritant | [Matrix Scientific[2]]() |

Spectral Data Analysis

1H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet, characteristic of the primary amine (-NH₂) protons, would likely appear, with its chemical shift being solvent-dependent.

13C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ketone is expected to appear significantly downfield (in the range of 180-190 ppm), influenced by the adjacent trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will resonate in the typical range of 115-150 ppm.

19F NMR: A singlet is expected in the 19F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the N-H stretching vibrations of the primary amine. A strong absorption band around 1700-1720 cm⁻¹ will correspond to the C=O stretching of the ketone, likely shifted to a higher frequency due to the electron-withdrawing effect of the trifluoromethyl group. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 189. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage adjacent to the carbonyl group.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the trifluoroacetyl group onto an aniline derivative.

Synthetic Pathways

A plausible and commonly employed route involves the reaction of a protected o-aminophenyl organometallic species with a trifluoroacetylating agent. A general workflow is depicted below.

Figure 1: General Synthetic Workflow. A schematic outlining the key transformations for the synthesis of the title compound.

Another viable approach starts from o-aminobenzoic acid, which can be converted to a benzoxazinone intermediate. Subsequent nucleophilic ring-opening with a trifluoromethyl nucleophile would yield the desired product.

Example Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis methodologies for related compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: N-Protection of 2-Aminobenzonitrile

-

To a solution of 2-aminobenzonitrile (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected 2-aminobenzonitrile.

Step 2: Grignard Reaction and Trifluoroacetylation

-

Prepare the Grignard reagent by reacting the N-protected 2-aminobenzonitrile (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the Grignard solution to 0 °C and add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

-

Dissolve the crude protected ketone in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, neutralize the acid, and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable synthon for constructing a variety of heterocyclic systems.

Friedländer Annulation for Quinoline Synthesis

The most prominent application of this compound is in the Friedländer synthesis of 2-substituted-4-trifluoromethylquinolines. This reaction involves the condensation of the o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester, under acidic or basic catalysis.

Figure 2: Friedländer Quinoline Synthesis. A simplified workflow for the synthesis of trifluoromethyl-substituted quinolines.

This reaction is highly versatile, and a wide range of substituents can be introduced at the 2-position of the quinoline ring by varying the carbonyl component. These trifluoromethyl-substituted quinolines are of great interest in medicinal chemistry due to their potential as kinase inhibitors and antimalarial agents.

Protocol Example: Synthesis of 2-Methyl-4-trifluoromethylquinoline

-

In a round-bottom flask, combine this compound (1.0 eq), acetone (excess, serving as both reactant and solvent), and a catalytic amount of a base (e.g., potassium hydroxide).

-

Reflux the mixture, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the excess acetone under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-methyl-4-trifluoromethylquinoline.

Synthesis of Benzodiazepines

This compound is also a potential precursor for the synthesis of trifluoromethyl-substituted 1,5-benzodiazepines. The reaction typically involves the condensation of the o-phenylenediamine moiety (in this case, the amino group of the ketone) with a 1,3-dicarbonyl compound or its equivalent.

The general strategy involves the reaction with a β-diketone, which leads to the formation of a seven-membered diazepine ring. The trifluoromethyl group would be located at the 4-position of the resulting benzodiazepine scaffold. These compounds are of interest due to the well-established pharmacological activities of the benzodiazepine class of drugs, including anxiolytic, sedative, and anticonvulsant properties.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive amino group, an electrophilic trifluoromethyl ketone, and the presence of the trifluoromethyl moiety makes it an attractive starting material for the synthesis of a wide range of fluorine-containing heterocyclic compounds. The continued exploration of its reactivity is expected to lead to the discovery of novel molecules with significant applications in drug discovery and materials science.

References

-

ResearchGate. Novel Straightforward One-Pot Synthesis and Characterization of 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one Analogues | Request PDF. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

-

ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. [Link]

Sources

An In-depth Technical Guide to 1-(2-Aminophenyl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone, a pivotal building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, reactivity, and applications, with a focus on its role in the generation of complex heterocyclic scaffolds.

Core Chemical Identifiers and Properties

This compound is an aromatic ketone characterized by the presence of an aminophenyl group and a trifluoroacetyl moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in a multitude of chemical transformations.

Table 1: Core Identifiers of this compound

| Identifier | Value |

| CAS Number | 351002-89-6[1] |

| Molecular Formula | C₈H₆F₃NO[1] |

| Molecular Weight | 189.14 g/mol [1] |

| IUPAC Name | This compound |

| MDL Number | MFCD09863840[1] |

Table 2: Physicochemical Properties (Predicted and Experimental)

| Property | Value |

| Appearance | Yellow solid (typical for related compounds)[2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[3] |

| pKa | -0.92 ± 0.10 (Predicted)[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the acylation of an appropriate aniline derivative. While a direct Friedel-Crafts acylation of aniline with a trifluoroacetylating agent can be challenging due to the reactivity of the amino group, alternative strategies utilizing protected anilines or organometallic intermediates are prevalent.

One plausible and frequently employed approach is the reaction of a Grignard reagent derived from a protected 2-bromoaniline with a trifluoroacetylating agent like ethyl trifluoroacetate. The protective group on the aniline is crucial to prevent interference with the Grignard reagent formation and subsequent acylation.

Diagram 1: General workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction (Illustrative)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.

Step 1: Protection of 2-Bromoaniline

-

Dissolve 2-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

-

Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or pivaloyl chloride) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, evaporate the solvent, and purify the protected 2-bromoaniline by recrystallization or chromatography.

Step 2: Grignard Reagent Formation and Acylation

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the protected 2-bromoaniline in anhydrous tetrahydrofuran (THF) dropwise to the magnesium.

-

Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Slowly add a solution of ethyl trifluoroacetate in anhydrous THF.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

Step 3: Deprotection

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Dissolve the crude protected product in a suitable solvent for deprotection (e.g., a solution of HCl in dioxane for Boc deprotection).

-

Stir the reaction until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the final product.

-

Purify this compound by column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and MS spectra for this compound is not readily accessible, its spectral characteristics can be predicted based on its structure and data from analogous compounds like 2'-aminoacetophenone.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | - Aromatic Protons: Complex multiplet signals in the aromatic region (approx. δ 6.5-8.0 ppm). The protons ortho and para to the amino group will be shifted upfield, while the proton ortho to the trifluoroacetyl group will be shifted downfield. - Amine Protons: A broad singlet corresponding to the -NH₂ group, with a chemical shift that is dependent on solvent and concentration. |

| 13C NMR | - Carbonyl Carbon: A signal in the downfield region (approx. δ 180-190 ppm). - Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms. - Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 115-150 ppm), with carbons attached to nitrogen and the trifluoroacetyl group showing characteristic shifts. |

| FTIR (cm⁻¹) | - N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[4] - C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹. - C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹. - Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 189. - Fragmentation: Loss of CF₃ (m/z = 69) to give a fragment at m/z = 120. Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group. |

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable synthon for the construction of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.

Synthesis of Trifluoromethyl-Containing Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. This compound is an excellent precursor for the synthesis of 2-trifluoromethyl-quinolines via the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6]

Diagram 2: Friedländer annulation for the synthesis of trifluoromethyl-substituted quinolines.

Causality in Experimental Choices: The choice of catalyst (acid or base) in the Friedländer synthesis can influence the reaction rate and regioselectivity. Base catalysis typically proceeds through an initial aldol-type condensation, while acid catalysis can facilitate both the initial condensation and the subsequent cyclization and dehydration steps. The trifluoromethyl group, being strongly electron-withdrawing, activates the adjacent carbonyl group towards nucleophilic attack, which can facilitate the initial condensation step.

Synthesis of Trifluoromethyl-Containing Benzoxazinones

Benzoxazinones are another class of heterocyclic compounds with significant biological activities. This compound can be utilized in the synthesis of trifluoromethyl-containing benzoxazinones. These syntheses often involve cyclization reactions where the amino and carbonyl groups of the starting material participate in the formation of the heterocyclic ring.

Diagram 3: General scheme for the synthesis of trifluoromethyl-substituted benzoxazinones.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling aromatic amines and ketones should be followed. Based on data for similar compounds, it should be considered an irritant.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere.[3]

Hazard Statements (based on related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocycles. Its versatile reactivity, stemming from the presence of both an amino group and an activated trifluoroacetyl group, allows for its participation in a variety of cyclization and condensation reactions. The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. A thorough understanding of the synthesis, reactivity, and handling of this compound is therefore essential for researchers and professionals in the field of drug discovery and development.

References

-

ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

LookChem. (n.d.). 1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE 154598-53-5 wiki. Retrieved from [Link]

-

PubMed. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of trifluoromethylated benzoxazines. Retrieved from [Link]

- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.

-

ResearchGate. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Retrieved from [Link]

-

Oregon State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Google Patents. (n.d.). Friedel-Crafts acylation reaction of anilides.

-

ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-(2-AMINOPHENYL)ETHANONE. Retrieved from [Link]

-

Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Aminoacetophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

- 1. Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(2-Aminophenyl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Applications

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance drug efficacy, metabolic stability, and bioavailability.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere that can modulate a compound's lipophilicity, pKa, and conformational behavior.[2] Within the arsenal of fluorinated building blocks, 1-(2-Aminophenyl)-2,2,2-trifluoroethanone stands out as a pivotal intermediate. This guide provides a comprehensive technical overview of this molecule, detailing its structural and physicochemical properties, elucidating a robust synthetic strategy with mechanistic insights, defining its spectroscopic signature for empirical validation, and exploring its reactivity and applications in the synthesis of complex therapeutic agents.

Molecular Identity and Physicochemical Properties

This compound, also known as 2'-Amino-2,2,2-trifluoroacetophenone, is an aromatic ketone featuring an aniline moiety ortho to a trifluoroacetyl group.[3] This arrangement of a nucleophilic amine and a highly electrophilic ketone on the same aromatic ring establishes a rich and versatile reactivity profile, making it a valuable precursor in synthetic chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and theoretical insights to aid in the characterization and quality control of this important trifluoromethylated ketone.

Introduction: The Significance of this compound

This compound, with the CAS Number 351002-89-6, molecular formula C₈H₆F₃NO, and a molecular weight of 189.14 g/mol , is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group (CF₃) imparts unique electronic properties, enhancing metabolic stability and lipophilicity in larger molecules, making it a desirable moiety in drug discovery. Furthermore, the ortho-amino functionality provides a reactive handle for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.

Accurate and unambiguous characterization of this compound is paramount for its effective use. This guide provides a detailed roadmap for its spectroscopic analysis, ensuring its identity, purity, and stability can be reliably assessed.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that will dominate its spectroscopic signatures are the aminophenyl ring system, the trifluoroacetyl group, and the intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing trifluoroacetyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H-6 | 7.8 - 8.0 | dd | J ≈ 8, 1.5 | Deshielded due to proximity to the carbonyl group. |

| H-4 | 7.3 - 7.5 | ddd | J ≈ 8, 7, 1.5 | |

| H-5 | 6.7 - 6.9 | ddd | J ≈ 8, 7, 1 | Shielded by the amino group. |

| H-3 | 6.6 - 6.8 | d | J ≈ 8 | Shielded by the amino group. |

| NH₂ | 5.5 - 6.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent. |

Causality behind Experimental Choices: A standard ¹H NMR experiment is sufficient. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial.[1][2][3] DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, sometimes allowing for the observation of coupling to neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms. The trifluoromethyl group will cause the carbonyl carbon and the CF₃ carbon signals to appear as quartets due to ¹J(C-F) and ²J(C-C-F) coupling, respectively.[4][5]

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) | Notes |

| C=O | 180 - 185 | q | ²J(C-F) ≈ 30-40 | Deshielded carbonyl carbon. |

| C-2 | 150 - 155 | s | - | Carbon bearing the amino group. |

| C-6 | 135 - 140 | s | - | |

| C-4 | 130 - 135 | s | - | |

| C-5 | 118 - 122 | s | - | |

| C-1 | 115 - 120 | s | - | |

| C-3 | 114 - 118 | s | - | |

| CF₃ | 115 - 120 | q | ¹J(C-F) ≈ 280-290 | Strong quartet signal. |

Expertise & Experience: A proton-decoupled ¹³C NMR experiment is standard. To confirm the assignments, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CF₃ | -65 to -75 | s | Referenced to CFCl₃. The exact chemical shift can be influenced by the solvent.[6][7] |

Trustworthiness: ¹⁹F NMR is highly sensitive and provides a clean spectrum, making it an excellent tool for confirming the presence of the trifluoromethyl group and for assessing purity.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][2][3]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16.

-

Relaxation delay: 2 s.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 s.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Spectral width: -50 to -90 ppm.

-

Number of scans: 16.

-

Relaxation delay: 2 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-F, and aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3300 - 3500 | Medium | Two bands are expected for the primary amine (symmetric and asymmetric stretching).[8][9] Intramolecular hydrogen bonding may cause broadening and a shift to lower wavenumbers. |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | |

| C=O stretch | 1680 - 1700 | Strong | The frequency is lowered from a typical ketone (1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[10] |

| Aromatic C=C stretch | 1550 - 1620 | Medium | |

| N-H bend | 1580 - 1650 | Medium | |

| C-F stretch | 1100 - 1300 | Strong | Multiple strong bands are characteristic of the CF₃ group.[11] |

| Aromatic C-H bend (out-of-plane) | 750 - 800 | Strong | Indicative of ortho-disubstitution. |

Authoritative Grounding: The presence of intramolecular hydrogen bonding between the N-H and C=O groups is expected to cause a red shift (lower frequency) of the C=O stretching vibration and a broadening of the N-H stretching bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan (of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 189 | [C₈H₆F₃NO]⁺˙ | - | Molecular ion (M⁺˙) |

| 120 | [C₇H₆NO]⁺ | •CF₃ | Loss of the trifluoromethyl radical (alpha-cleavage). A likely base peak.[12][13][14] |

| 92 | [C₆H₆N]⁺ | CO from m/z 120 | Loss of carbon monoxide from the [C₇H₆NO]⁺ fragment. |

| 69 | [CF₃]⁺ | C₈H₆NO• | Trifluoromethyl cation. |

Logical Relationships in Fragmentation:

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. This is ideal for separation from impurities.

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

-

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. By understanding the expected spectroscopic signatures and the principles behind them, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

-

Prestegard, J. H., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

Abou-Hamdan, A., et al. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Throughput Screening, 2017(8), 1-16. [Link]

-

ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link]

-

RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm, in C6D6) and a plausible mechanism for its formation. [Link]

-

Supporting Information. (n.d.). Chalcone Synthesis. [Link]

-

Supporting Information. (n.d.). General information on NMR spectra. [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample. [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. [Link]

-

SpectraBase. (n.d.). 2'-(Trifluoromethyl)acetophenone. [Link]

-

National Institutes of Health. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Regensburg. (n.d.). The features of IR spectrum. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

University of Nebraska–Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. whitman.edu [whitman.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Trifluoroacetyl Synthon: A Technical Guide to 1-(2-Aminophenyl)-2,2,2-trifluoroethanone in Heterocyclic Chemistry

Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and development. Among these, the trifluoromethyl (CF₃) group holds a privileged position due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a parent molecule, such as lipophilicity and acidity. This guide focuses on a particularly versatile building block for the synthesis of trifluoromethylated heterocycles: 1-(2-aminophenyl)-2,2,2-trifluoroethanone . This molecule, possessing both a nucleophilic amino group and an electrophilic trifluoromethyl ketone on an aromatic scaffold, is a powerful precursor for the construction of a diverse array of heterocyclic systems of significant interest to medicinal chemists and pharmaceutical researchers.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a starting material for the synthesis of quinolines, benzodiazepines, indoles, and quinoxalines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is paramount for its widespread application. Two primary synthetic strategies have emerged as the most practical: the reduction of a nitro precursor and the Friedel-Crafts acylation of a protected aniline.

Method 1: Reduction of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanone

This is a common and reliable method that proceeds in two steps from a commercially available starting material.

Workflow for the Reduction of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanone

Caption: Synthetic pathway to this compound via reduction.

Experimental Protocol: Synthesis of this compound via Reduction

Step 1: Synthesis of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanone

-

To a stirred solution of 2-nitrofluorobenzene (1 equivalent) in a suitable solvent such as dichloromethane, add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

-

Slowly add trifluoroacetic anhydride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-nitrophenyl)-2,2,2-trifluoroethanone.

Step 2: Reduction to this compound

-

Dissolve 1-(2-nitrophenyl)-2,2,2-trifluoroethanone (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Insight into Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for activating the trifluoroacetic anhydride for the Friedel-Crafts acylation. The reaction is performed at low temperatures to control the exothermicity. Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group, providing the desired amine in high yield with minimal side products.

Method 2: Friedel-Crafts Acylation of a Protected Aniline

An alternative approach involves the direct acylation of an aniline derivative where the amino group is protected to prevent side reactions.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of Acetanilide

-

To a suspension of aluminum chloride (2.2 equivalents) in dichloroethane, add trifluoroacetic anhydride (1.5 equivalents) at 0 °C.

-

Add acetanilide (1 equivalent) to the mixture and heat at reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting N-(2-trifluoroacetylphenyl)acetamide is then deprotected by heating with aqueous hydrochloric acid to yield this compound.

Insight into Experimental Choices: The acetamido group is an ortho, para-director and is less activating than a free amino group, which helps to control the regioselectivity of the acylation. The subsequent acidic hydrolysis effectively removes the acetyl protecting group.

Harnessing the Reactivity of this compound in Heterocycle Synthesis

The synthetic utility of this compound stems from the presence of two reactive centers: the nucleophilic primary amine and the electrophilic trifluoromethyl ketone. This dual reactivity allows for a variety of cyclization strategies to construct diverse heterocyclic scaffolds.

Synthesis of Trifluoromethylated Quinolines

The construction of the quinoline ring system is a prominent application of this starting material, primarily through the Combes and Friedlander syntheses.

A. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2][3] In this case, this compound acts as the aniline component.

Reaction Scheme: Combes Synthesis of a Trifluoromethylated Quinoline

Caption: The Combes synthesis of a trifluoromethylated quinoline.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline

-

In a round-bottom flask, combine this compound (1 equivalent) and pentane-2,4-dione (1.1 equivalents).

-

Slowly add concentrated sulfuric acid (2-3 equivalents) with cooling in an ice bath.

-

Heat the reaction mixture at 100-110 °C for 2-3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until basic.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-methyl-4-(trifluoromethyl)quinoline.

Insight into Experimental Choices: Concentrated sulfuric acid acts as both a catalyst for the initial condensation and as a dehydrating agent for the subsequent cyclization. The reaction is heated to drive the cyclization and dehydration steps to completion.

B. The Friedlander Annulation

The Friedlander synthesis provides a route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4]

Table 1: Synthesis of Trifluoromethylated Quinolines via Friedlander Annulation

| 2-Aminoaryl Ketone | Carbonyl Compound | Product | Yield (%) | Reference |

| This compound | Ethyl acetoacetate | 2-Methyl-4-(trifluoromethyl)quinolin-3-carboxylate | 85 | [4] |

| This compound | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-trifluoromethyl | 78 | [4] |

| 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | Acetophenone | 6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline | 92 | [4] |

Synthesis of Trifluoromethylated 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound.[5][6][7][8] In this context, this compound can react with another molecule of itself or with a suitable 1,3-dicarbonyl compound in the presence of a catalyst.

Reaction Scheme: Synthesis of a Trifluoromethylated 1,5-Benzodiazepine

Caption: General synthesis of a trifluoromethylated 1,5-benzodiazepine.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-1,5-benzodiazepine

-

A mixture of o-phenylenediamine (1 equivalent) and 1,1,1-trifluoropentane-2,4-dione (1 equivalent) in ethanol is stirred at room temperature.

-

A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., acetic acid) is added.

-

The reaction is stirred for 12-24 hours at room temperature or with gentle heating.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine.

Insight into Experimental Choices: The choice of catalyst can influence the reaction rate and yield. Lewis acids are often effective in activating the carbonyl groups of the β-diketone towards nucleophilic attack by the diamine.

Synthesis of Trifluoromethylated Indoles

The Fischer indole synthesis is a classic method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[9][10][11][12] While this compound is not a direct precursor for the Fischer indole synthesis, its trifluoroacetyl group can be incorporated into indole structures by reacting a suitable arylhydrazine with a trifluoromethyl ketone.

Experimental Protocol: Fischer Indole Synthesis of 2-(Trifluoromethyl)indole

-

To a solution of phenylhydrazine (1 equivalent) in a suitable solvent like ethanol or acetic acid, add 1,1,1-trifluoroacetone (1.1 equivalents).

-

Heat the mixture to form the corresponding phenylhydrazone.

-

Add a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) to effect the cyclization.

-

After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Insight into Experimental Choices: The strong acid catalyst is essential for the[13][13]-sigmatropic rearrangement that is the key step in the Fischer indole synthesis. High temperatures are often required to overcome the activation energy for this rearrangement.

Synthesis of Trifluoromethylated Quinoxalines

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are readily synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[14][15][16] this compound can be a precursor to a 1,2-dicarbonyl compound, or a related diamine can be used in the synthesis.

Reaction Scheme: Synthesis of a Trifluoromethylated Quinoxaline

Caption: Synthesis of a trifluoromethylated quinoxaline.

Experimental Protocol: Synthesis of 2-Methyl-3-(trifluoromethyl)quinoxaline

-

Dissolve 1,2-diaminobenzene (1 equivalent) in ethanol or acetic acid.

-

Add a solution of 1,1,1-trifluoro-2,3-butanedione (1 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization.

Insight into Experimental Choices: This condensation reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst. The choice of solvent can influence the rate of reaction and the ease of product isolation.

Conclusion: A Versatile and Indispensable Building Block

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of trifluoromethylated heterocyclic compounds. Its unique combination of a nucleophilic amino group and an electrophilic trifluoromethyl ketone allows for a diverse array of cyclization strategies, providing access to important classes of heterocycles such as quinolines, benzodiazepines, indoles, and quinoxalines. The methodologies presented in this guide, grounded in established chemical principles and supported by detailed experimental protocols, offer researchers a robust toolkit for the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the strategic importance of building blocks like this compound will undoubtedly continue to increase.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

-

Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bull. Soc. Chim. Fr.1888 , 49, 89-92. [Link]

-

Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. C. R. Acad. Sci.1877 , 84, 1392-1395. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. p‐TsOH promoted Fischer indole synthesis with arylhydrazines. [Link]

-

Combes Quinoline Synthesis. [Link]

-

ResearchGate. Novel Straightforward One-Pot Synthesis and Characterization of 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one Analogues. [Link]

-

ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. [Link]

-

Organic Chemistry Portal. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]

-

PubMed Central. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

- Google Patents.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

-

Sciencemadness.org. Friedel-Crafts acylation of anilides. [Link]

-

JOCPR. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. [Link]

-

Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

-

ResearchGate. Synthesis of the Corresponding 3-(2-Aminophenyl)-6-R-1,2,4-triazin-5-ones. [Link]

-

Organic Syntheses Procedure. [Link]

-

Scirp.org. Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss. [Link]

-

RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. [Link]

-

Encyclopedia.pub. Methods of Preparation of Quinoxalines. [Link]

-

NIH. 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. [Link]

-

PubMed. Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

-

ResearchGate. Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... [Link]

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

Synthesis of 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-oneand 3-(…. [Link]

-

Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

- Google Patents. 1-(aminophenyl)

-

ResearchGate. Preparation of 2′-Aminoacetophenones: A One-Pot Hydration and Reduction of 1-Ethynyl-2-nitrobenzenes. [Link]

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. ijtsrd.com [ijtsrd.com]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. encyclopedia.pub [encyclopedia.pub]